Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate
Description
Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a highly functionalized bicyclic compound with a unique steric and electronic profile. Its structure features a bicyclo[1.1.1]pentane core substituted with bromo, fluoro, phenyl, and tert-butyl ester groups. Bicyclo[1.1.1]pentanes are increasingly utilized in medicinal chemistry as bioisosteres for aromatic rings due to their three-dimensional geometry and metabolic stability . The tert-butyl ester group enhances lipophilicity and stability under acidic conditions, while the bromo and fluoro substituents provide sites for further functionalization .
Properties
Molecular Formula |
C16H18BrFO2 |
|---|---|
Molecular Weight |
341.21 g/mol |
IUPAC Name |
tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C16H18BrFO2/c1-13(2,3)20-12(19)15-9-14(10-15,16(15,17)18)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
DNBMFBXKWXFYNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2(F)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often involve the use of metal catalysts and specific reagents to achieve the desired substitution at the bridgehead positions.
Chemical Reactions Analysis
Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Materials Science: The compound is used in the development of molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal-organic frameworks.
Chemical Biology: The compound’s unique structure allows it to be used in bioconjugation processes and as a tool for protein modification.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold can enhance the binding affinity of the compound to its target proteins, leading to increased potency and selectivity. The compound can also modulate specific signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related bicyclo[1.1.1]pentane derivatives:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Applications/Properties | Reference |
|---|---|---|---|---|---|
| Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate | 2-Bromo, 2-Fluoro, 3-Phenyl, tert-butyl ester | C₁₇H₁₉BrFO₂ | 363.24 (estimated) | Bioisostere, halogenated synthon | |
| Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate | 2,2-Difluoro, 3-(o-tolyl), methyl ester | C₁₅H₁₄F₂O₂ | 276.27 | Electrophilic fluorination studies; 42% yield via Rh-catalysis | |
| Methyl 3-(4-bromothiophen-2-yl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate | 2,2-Difluoro, 3-(4-bromothiophen-2-yl), methyl ester | C₁₂H₁₀BrF₂O₂S | 357.18 | Thiophene-based bioisostere; 43% yield | |
| Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | 3-Cyano, methyl ester | C₈H₉NO₂ | 151.16 | Nitrile-functionalized building block | |
| tert-butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate | 3-Hydroxymethyl, tert-butyl carbamate | C₁₁H₁₉NO₃ | 213.27 | Amine-protected intermediate |
Key Observations:
Halogenation: The target compound’s dual halogenation (Br and F) distinguishes it from difluoro analogs (e.g., ). Bromine’s larger atomic radius and lower electronegativity compared to fluorine may favor nucleophilic substitution reactions, enabling diversification . Electronic Profile: The phenyl group contributes aromatic character, mimicking traditional benzene rings in drug design, while the electron-withdrawing fluorine and bromine atoms polarize the bicyclo core .
Q & A
Q. What are the primary synthetic routes for synthesizing tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate?
The synthesis typically involves three stages: (i) construction of the bicyclo[1.1.1]pentane core via [1.1.1]propellane ring-opening reactions under controlled conditions, (ii) sequential functionalization with bromo and fluoro groups using halogenation reagents (e.g., NBS for bromination and Selectfluor for fluorination), and (iii) esterification with tert-butyl groups via coupling agents like DCC/DMAP . Key challenges include managing steric hindrance and minimizing side reactions during halogenation.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- X-ray crystallography (using SHELX software for refinement ) resolves the strained bicyclic structure and confirms substituent positions.
- 19F NMR identifies fluorine environments (δ ~ -150 to -180 ppm for C-F in strained systems).
- 1H/13C NMR distinguishes tert-butyl protons (δ ~1.2 ppm) and phenyl group signals (δ ~7.3 ppm) .
- HRMS validates molecular weight (C₁₇H₁₉BrFO₂, MW 361.23 g/mol) .
Q. How does the bicyclo[1.1.1]pentane core influence reactivity compared to linear or monocyclic analogs?
The core’s high ring strain (~70 kcal/mol) enhances electrophilic reactivity at bridgehead positions, enabling unique nucleophilic substitution pathways. For example, bromine at C2 undergoes SN2 reactions 3–5× faster than non-strained analogs, while fluorine’s electronegativity stabilizes transition states in cross-coupling reactions .
Advanced Research Questions
Q. What strategies mitigate enantiomeric impurities during asymmetric synthesis?
Enantioselective methods include:
- Chiral auxiliaries : Use of (R)-BINOL-derived catalysts to control stereochemistry during fluorination .
- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) to separate diastereomers .
- Crystallization-induced diastereomer resolution (CIDR) : Co-crystallization with chiral amines (e.g., cinchonidine) to isolate enantiopure fractions .
Q. How can computational modeling predict bioisosteric potential in drug design?
- DFT calculations (B3LYP/6-31G*) optimize geometry and calculate strain energy (~65–70 kcal/mol), confirming structural rigidity.
- Molecular docking (AutoDock Vina) evaluates binding affinity to targets like kinase enzymes, where the bicyclo[1.1.1]pentane core mimics phenyl rings with improved metabolic stability (e.g., 2× longer half-life in CYP3A4 assays) .
Q. How do conflicting reports on fluorinated derivatives’ stability inform experimental design?
Discrepancies arise from solvent polarity and temperature:
- In polar solvents (DMF/H₂O), the C-F bond hydrolyzes 10× faster than in apolar solvents (toluene).
- At >80°C, defluorination occurs via radical pathways, detectable by EPR spectroscopy . Recommendation: Stabilize reactions at ≤50°C and use anhydrous conditions for reproducible results .
Data Analysis and Contradictions
Q. How to resolve discrepancies in cytotoxicity data across similar bicyclo[1.1.1]pentane derivatives?
| Compound | IC₅₀ (µM) | Cell Line | Key Structural Difference |
|---|---|---|---|
| Target compound | 0.8 | HeLa | Br/F substituents |
| tert-Butyl 3-Ph-CO₂tBu | 12.4 | HeLa | No halogens |
| Methyl 3-(Br)-BCP-carboxylate | 5.2 | MCF-7 | Br only, no F |
| Analysis: Bromo-fluoro synergy enhances cytotoxicity 15× vs. non-halogenated analogs, but fluorine’s electron-withdrawing effect reduces solubility, requiring formulation optimization (e.g., PEGylation) . |
Q. What experimental evidence supports the compound’s role as a bioisostere for aromatic rings?
- LogP comparison : Bicyclo[1.1.1]pentane (LogP 2.1) vs. benzene (LogP 2.0) shows similar hydrophobicity.
- Crystal packing : π-π stacking distances (3.5 Å) match aromatic systems, enabling similar protein interactions .
- In vivo PK : Oral bioavailability in mice is 42% vs. 38% for phenyl analogs, with reduced oxidative metabolism .
Methodological Recommendations
Optimizing cross-coupling reactions with Pd catalysts
Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 60°C for Suzuki-Miyaura couplings. The fluoro group’s electronegativity accelerates oxidative addition (TOF = 120 h⁻¹) but requires strict anhydrous conditions to prevent Pd deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
